Ethyl 2-[(2-phenylphenyl)amino]acetate
Overview
Description
Ethyl 2-[(2-phenylphenyl)amino]acetate, also known as ethyl 2-phenylphenylaminoacetate, is an organic compound that is used in a wide variety of scientific research applications. It is a versatile and economical compound that is used in many different laboratory experiments and has been studied extensively in the past. Ethyl 2-[(2-phenylphenyl)amino]acetate has a wide range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been studied in detail. In
Scientific Research Applications
Green Chemistry in Medicinal Chemistry Research
Ethyl (4-phenylphenyl)acetate, closely related to Ethyl 2-[(2-phenylphenyl)amino]acetate, has been explored in green chemistry, particularly in Suzuki coupling reactions, which are vital in pharmaceutical research. This compound shows promise as a nonsteroidal anti-inflammatory drug for arthritis treatment (Costa et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds structurally similar to Ethyl 2-[(2-phenylphenyl)amino]acetate, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, which is crucial in understanding the physical and chemical properties of these compounds (DyaveGowda et al., 2002).
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation, using compounds like Ethyl 2-[(2-phenylphenyl)amino]acetate, plays a significant role in synthesizing intermediates for natural antimalarial drugs (Magadum & Yadav, 2018).
Synthesis of Novel Compounds
Ethyl 2-[(2-phenylphenyl)amino]acetate and its derivatives have been synthesized for various applications, including in the study of molecular docking and glucosidase inhibition, which is important in medicinal chemistry research (Babar et al., 2017).
properties
IUPAC Name |
ethyl 2-(2-phenylanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)12-17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJLYYQNXXDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-phenylphenyl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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